molecular formula C12H14FIO B13205681 (2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane

(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane

Cat. No.: B13205681
M. Wt: 320.14 g/mol
InChI Key: WQIRJAWBVBLWAD-JQWIXIFHSA-N
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Description

(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane is a chiral compound with a unique structure that includes a fluorophenyl group and an iodomethyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a fluorophenyl derivative and an oxane precursor.

    Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (2S,5R) configuration.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The fluorophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to alcohols or ketones.

Scientific Research Applications

(2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the iodomethyl group can participate in covalent bonding or act as a leaving group in biochemical reactions. The specific pathways involved depend on the context of its use, such as in enzymatic inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-5-(3-Chlorophenyl)-2-(iodomethyl)oxane: Similar structure but with a chlorine atom instead of fluorine.

    (2S,5R)-5-(3-Bromophenyl)-2-(iodomethyl)oxane: Contains a bromine atom in place of fluorine.

    (2S,5R)-5-(3-Methylphenyl)-2-(iodomethyl)oxane: Features a methyl group instead of a halogen.

Uniqueness

The presence of the fluorophenyl group in (2S,5R)-5-(3-Fluorophenyl)-2-(iodomethyl)oxane imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its chlorinated, brominated, or methylated analogs.

Properties

Molecular Formula

C12H14FIO

Molecular Weight

320.14 g/mol

IUPAC Name

(2S,5R)-5-(3-fluorophenyl)-2-(iodomethyl)oxane

InChI

InChI=1S/C12H14FIO/c13-11-3-1-2-9(6-11)10-4-5-12(7-14)15-8-10/h1-3,6,10,12H,4-5,7-8H2/t10-,12-/m0/s1

InChI Key

WQIRJAWBVBLWAD-JQWIXIFHSA-N

Isomeric SMILES

C1C[C@H](OC[C@H]1C2=CC(=CC=C2)F)CI

Canonical SMILES

C1CC(OCC1C2=CC(=CC=C2)F)CI

Origin of Product

United States

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